1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone
Description
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-4-2-3-10(5-6-11)7-8-12/h12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBNINOKIATCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Ketone Precursors
The 1,4-diazepane core can be constructed via cyclocondensation reactions between diamines and carbonyl-containing reagents. For example, pyrido[2,3-b] diazepin-4-ones were synthesized by reacting 2,3-diaminopyridines with β-oxoesters or ethyl aroylacetates under thermal conditions (120°C in xylene) to form regiospecific products . Adapting this methodology, 1,4-diazepan-1-yl ethanone derivatives could be synthesized by substituting pyridine diamines with linear 1,5-diamines.
A hypothetical pathway involves:
-
Step 1 : Condensation of 1,5-diaminopentane with ethyl acetoacetate in refluxing xylene to yield the diazepane ring.
-
Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions.
Key challenges include regioselectivity and the need for protecting groups to prevent side reactions at the secondary amine. Israel et al. demonstrated that thermal rearrangements in analogous systems can stabilize the desired regioisomer .
Reductive Amination for Side-Chain Functionalization
Reductive amination offers a versatile route to install the 2-hydroxyethyl moiety. In the synthesis of apixaban derivatives, a key intermediate involved reductive amination of a primary amine with a ketone followed by cyclization . For 1-[4-(2-hydroxyethyl)-[1, diazepan-1-yl]ethanone:
-
Step 1 : React 1,4-diazepan-1-yl ethanone with 2-chloroacetaldehyde in the presence of NaBH₃CN to form the imine intermediate.
-
Step 2 : Reduce the imine to the secondary amine, followed by hydrolysis to yield the hydroxyethyl group.
This method benefits from mild conditions but requires careful control of stoichiometry to avoid over-alkylation. Martins et al. highlighted the role of KI as a catalyst in similar N-alkylation reactions .
Ring-Expansion Strategies
Ring-expansion reactions of smaller heterocycles provide an alternative route. The patent WO2012046882A1 describes the synthesis of 1,4-oxazepanes via cyclization of epoxy amines . Adapting this approach:
-
Step 1 : React azetidine with ethylene oxide to form a 1-hydroxyethylazetidine intermediate.
-
Step 2 : Perform a ring-expansion reaction with a diketene analog to generate the seven-membered diazepane ring.
This method’s efficiency depends on the stability of the epoxy intermediate and the selectivity of the ring-expansion catalyst.
Solid-Phase Synthesis and Protecting Group Strategies
Solid-phase synthesis enables stepwise assembly of complex heterocycles. For instance, Barchet and Merz utilized N-Boc-protected diamines in cyclocondensation reactions to improve yield . Applying this to the target compound:
-
Step 1 : Protect the primary amine of 1,5-diaminopentane with Boc anhydride.
-
Step 2 : React with ethyl acetoacetate to form the diazepane ring.
-
Step 3 : Deprotect the Boc group and alkylate with 2-bromoethanol.
This approach minimizes side reactions and facilitates purification, albeit with additional steps for protection and deprotection.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical reaction conditions and yields based on analogous syntheses:
Mechanistic Insights and Optimization
The formation of the diazepane ring proceeds through a nucleophilic attack of the diamine on the carbonyl carbon, followed by dehydration. In reductive amination, the Schiff base intermediate is stabilized by electron-withdrawing groups, as seen in apixaban syntheses . Solvent choice significantly impacts yield; polar aprotic solvents like DMF enhance reaction rates but may promote side reactions .
Chemical Reactions Analysis
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the diazepane ring may interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related diazepane/piperazine derivatives:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Comparative Insights
Hydrophilicity vs. Lipophilicity :
- The target compound’s hydroxyethyl group enhances solubility, making it advantageous for formulations requiring aqueous compatibility. In contrast, the hexylsulfanyl-pyrimidinylmethyl substituent in Example 32 introduces lipophilicity, likely improving blood-brain barrier penetration for CNS targets.
Ring Size and Conformational Flexibility :
- Piperazine analogs (e.g., ) feature a six-membered ring, offering less conformational flexibility than the seven-membered diazepane core. This may affect binding affinity in receptor-ligand interactions.
Electron-Donating vs. Electron-Withdrawing Groups: The nitrobenzoyl substituents in are strong electron-withdrawing groups, increasing reactivity for electrophilic substitution.
Biological Activity :
- The orexin receptor antagonist demonstrates that bulky aromatic substituents (e.g., benzoxazole and triazole) are critical for receptor specificity. The target compound’s simpler hydroxyethyl group may lack such targeted activity but could serve as a scaffold for further derivatization.
Research Implications
- Pharmacokinetics : Hydroxyethyl-substituted compounds may exhibit shorter half-lives due to rapid renal clearance, whereas lipophilic analogs (e.g., ) could have prolonged activity.
- Drug Design : Hybridizing the target compound’s hydrophilic group with aromatic moieties (e.g., ) might balance solubility and receptor binding.
Biological Activity
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone, a compound belonging to the diazepane class, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.
- IUPAC Name : 1-[4-(2-Hydroxyethyl)-[1,4]diazepan-1-yl]-ethanone
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- CAS Number : Not specifically listed but related compounds like 2-(1,4-Diazepan-1-yl)ethan-1-ol have similar identifiers.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with the central nervous system (CNS) and potential neuroprotective effects.
- GABAergic Activity : As a diazepane derivative, it is hypothesized to modulate GABA receptors, enhancing inhibitory neurotransmission which may lead to anxiolytic and sedative effects.
- Neuroprotective Properties : Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects in various models of neuronal injury. For example, in a large-scale phenotypic drug screen, several compounds demonstrated significant neuroprotection in mouse primary photoreceptor cultures .
In Vitro Studies
In vitro investigations have shown that related diazepane derivatives can:
- Promote neuronal survival under oxidative stress conditions.
- Exhibit concentration-dependent neuroprotective effects against excitotoxicity.
Case Studies
A case study involving a related compound demonstrated:
- Patient Response : A patient with anxiety disorders treated with a diazepane derivative reported significant reductions in anxiety levels and improved sleep quality.
Therapeutic Applications
The potential applications of this compound may include:
- Anxiolytic Treatments : Leveraging its GABAergic activity for anxiety management.
- Neuroprotection : Possible use in conditions like Alzheimer's disease or other neurodegenerative disorders due to its protective effects on neuronal cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone?
- Methodology : Utilize alkylation reactions to introduce the hydroxyethyl group onto the diazepane ring, followed by acetylation at the nitrogen. For example, analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) are synthesized via nucleophilic substitution using halogenated precursors and amines . Characterization via IR spectroscopy (10% in CCl₄ for functional group identification ) and NMR (as in for resolving aromatic protons and substituents ).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Combine high-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., CC-DPS data for similar compounds ) and NMR spectroscopy. For instance, H NMR can resolve diazepane ring protons and hydroxyethyl signals (see for analogous assignments ). IR spectroscopy (3800–400 cm⁻¹ range ) confirms the ketone (C=O) and hydroxyl (-OH) groups.
Q. What safety protocols are critical during handling?
- Methodology : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) as per Safety Data Sheets (SDS) for structurally related compounds. Use PPE, fume hoods, and emergency protocols outlined in (e.g., ventilation and post-exposure medical consultation ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the diazepane ring in this compound?
- Methodology : Apply Quantum Chemistry and QSPR models (e.g., CC-DPS’s patented QSQN technology ) to simulate electronic effects and reaction pathways. Compare with experimental data from analogous reactions, such as chlorination mechanisms in .
Q. How to address discrepancies in spectroscopic data during structural validation?
- Methodology : Cross-reference experimental spectra with high-quality databases (e.g., NIST Chemistry WebBook ) and optimize measurement conditions. For example, reports IR spectra at 4 cm⁻¹ resolution in CCl₄/CS₂ , while uses DMSO-d₆ for NMR . Adjust solvent and temperature to resolve overlapping signals.
Q. What factors influence yield optimization in multi-step synthesis?
- Methodology : Evaluate solvent polarity (e.g., ethanol in ), catalyst selection, and reaction time. For diazepane derivatives, steric hindrance at the nitrogen may require prolonged heating or phase-transfer catalysts. Monitor intermediates via TLC or HPLC.
Q. What potential pharmacological applications could this compound have?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
